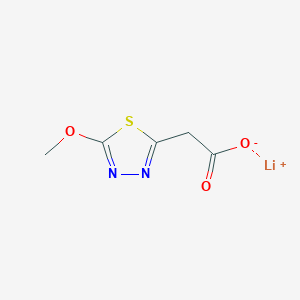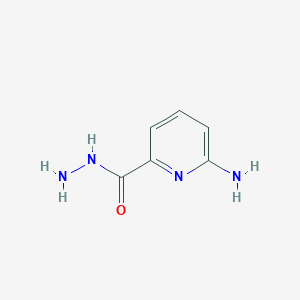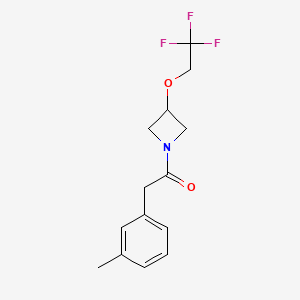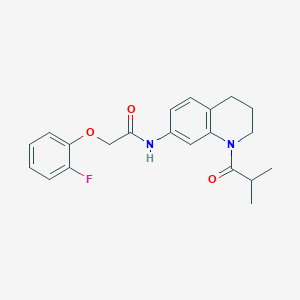
Lithium;2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Lithium;2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate” is a compound that contains a lithium ion and a 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate ion . It has a molecular weight of 180.11 . The compound is available in powder form and is typically stored at room temperature .
Molecular Structure Analysis
The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . This allows 1,3,4-thiadiazole derivatives to disrupt processes related to DNA replication . Derivatives of 1,3,4-thiadiazole have the ability to produce mesoionic salts, which can strongly interact with biomolecules (proteins and DNA) .Physical And Chemical Properties Analysis
“Lithium;2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate” is a powder that is stored at room temperature . Its CAS Number is 2138422-62-3 and its molecular weight is 180.11 .Scientific Research Applications
Suzuki–Miyaura Coupling
The 1,3,4-thiadiazole moiety can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, making it a valuable tool in organic synthesis .
Antibacterial Activity
Compounds containing a 1,3,4-thiadiazole moiety have been found to exhibit antibacterial activity . For example, they have been shown to inhibit the growth of certain bacteria strains such as Klebsiella pneumoniae and Staphylococcus epidermidis .
Anticancer Activity
1,3,4-Thiadiazole derivatives have been studied for their potential anticancer activity . The nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .
Antidiabetic Activity
1,3,4-Thiadiazole compounds are also known to exhibit antidiabetic activity . They could potentially be used in the development of new treatments for diabetes .
Antihypertensive Activity
Compounds containing a 1,3,4-thiadiazole moiety have been found to exhibit antihypertensive activity . They could potentially be used in the treatment of high blood pressure .
Anti-inflammatory Activity
1,3,4-Thiadiazole compounds have been found to exhibit anti-inflammatory activity . They could potentially be used in the treatment of inflammatory diseases .
Antiviral Activity
Compounds containing a 1,3,4-thiadiazole moiety have been found to exhibit antiviral activity . They could potentially be used in the development of new antiviral drugs .
DNA Binding
1,3,4-Thiadiazole compounds have been found to interact with calf thymus-DNA (CT-DNA), as investigated by UV-vis spectroscopic methods . This suggests potential applications in the field of biochemistry and molecular biology .
Future Directions
The future directions for “Lithium;2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate” and similar compounds could involve further exploration of their therapeutic potential. Given the wide range of activities demonstrated by 1,3,4-thiadiazole derivatives, these compounds could be promising candidates for the development of new drugs .
Mechanism of Action
Target of Action
For instance, compounds containing a 1,3,4-thiadiazol-2-yl moiety have been reported to inhibit enzymes such as glutaminase .
Mode of Action
The presence of a methoxy group and a thiadiazolyl group could potentially enhance the compound’s ability to form these interactions .
Biochemical Pathways
Compounds with similar structures have been reported to interfere with glutamine metabolism, a critical pathway in certain types of cancer cells .
Result of Action
Based on the reported effects of similar compounds, it could potentially inhibit the growth of certain types of cancer cells by interfering with glutamine metabolism .
properties
IUPAC Name |
lithium;2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S.Li/c1-10-5-7-6-3(11-5)2-4(8)9;/h2H2,1H3,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCECFGZALBKLPH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COC1=NN=C(S1)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5LiN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium;2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2469731.png)
![4-Bromo-2-[(4-phenoxyanilino)methyl]phenol](/img/structure/B2469734.png)

![2-[(3,4-Diethoxyphenyl)formamido]acetic acid](/img/structure/B2469736.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2469739.png)
![1,7-Dimethyl-8-(methylpropyl)-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2469740.png)
![N-(furan-2-ylmethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2469743.png)

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2469746.png)



![N-(2-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2469753.png)